molecular formula C21H27NO2 B1501300 1-(2-Amino-1-(4-(benzyloxy)phenyl)ethyl)cyclohexanol

1-(2-Amino-1-(4-(benzyloxy)phenyl)ethyl)cyclohexanol

Cat. No.: B1501300
M. Wt: 325.4 g/mol
InChI Key: VZCAQVAOYRJTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-1-(4-(benzyloxy)phenyl)ethyl)cyclohexanol is a useful research compound. Its molecular formula is C21H27NO2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

1-[2-amino-1-(4-phenylmethoxyphenyl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C21H27NO2/c22-15-20(21(23)13-5-2-6-14-21)18-9-11-19(12-10-18)24-16-17-7-3-1-4-8-17/h1,3-4,7-12,20,23H,2,5-6,13-16,22H2

InChI Key

VZCAQVAOYRJTED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(CN)C2=CC=C(C=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[Cyano(p-benzyloxyphenyl)methyl]cyclohexanol (50 g) was dissolved in tetrahydrofuran (300 ml) and sodium borohydride (30 g) was added at room temperature. Reaction mixture was cooled to 0-5° C. and charged with iodine solution drop wise (60 g) in 2.5 h. The reaction mass was stirred for 16 h at 25-30° C., filtered and washed with tetrahydrofuran (50 ml). The filtrate was cooled, DM water (500 ml) was added drop wise at 0-5° C. and tetrahydrofuran was distilled under reduced pressure at 40-45° C. to give residue. The residue was extracted with ethylacetate (250 ml×3), dried, concentrated, cooled and filtered to give 40 g (79.2%) of the 1-[2-amino-1-(4-benzyloxyphenyl)ethyl]-cyclohexanol.
Name
1-[Cyano(p-benzyloxyphenyl)methyl]cyclohexanol
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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